molecular formula C9H10O B7766677 2'-Methylacetophenone CAS No. 26444-19-9

2'-Methylacetophenone

Cat. No.: B7766677
CAS No.: 26444-19-9
M. Wt: 134.17 g/mol
InChI Key: YXWWHNCQZBVZPV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2’-Methylacetophenone, also known as 1-(2-Methylphenyl)ethanone , is a member of the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group

Biochemical Pathways

It is known to be a secondary metabolite , suggesting that it may be involved in secondary metabolic processes within organisms.

Pharmacokinetics

Its thermophysical properties such as boiling temperature, critical temperature, and critical pressure have been critically evaluated . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It is known to be a fungal metabolite and has been used as a flavoring agent , suggesting that it may have effects on taste perception at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’-Methylacetophenone. For instance, its combustibility is a safety concern , indicating that it should be kept away from heat, sparks, open flames, and hot surfaces. Furthermore, its thermophysical properties such as boiling temperature, critical temperature, and critical pressure can be influenced by environmental conditions such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Methylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of 2’-Methylacetophenone typically involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2’-Methylacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2’-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: It can be reduced to 2’-methylphenylethanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 2’-Methylbenzoic acid.

    Reduction: 2’-Methylphenylethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

2’-Methylacetophenone can be compared with other substituted acetophenones such as 3-methylacetophenone, 4-methylacetophenone, and 2-cyanoacetophenone . These compounds share similar structural features but differ in their substituent positions and types, leading to variations in their physicochemical properties and reactivity. For example:

Properties

IUPAC Name

1-(2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXWWHNCQZBVZPV-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID501015360
Record name 1-(2-Methylphenyl)ethanone
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Molecular Weight

134.17 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma
Record name 2-Methylacetophenone
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Record name 2-Methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.00 °C. @ 760.00 mm Hg
Record name 2-Methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.023-1.029
Record name 2-Methylacetophenone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

577-16-2, 26444-19-9
Record name 2′-Methylacetophenone
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Record name Ethanone, 1-(methylphenyl)-
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Record name 2'-METHYLACETOPHENONE
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Record name 1-(2-Methylphenyl)ethanone
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Record name 2-Methylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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